SLDRMAKYUDOFJV-RMIXPHLWSA-O

Description

However, based on its InChIKey structure, it likely represents a stereoisomer or derivative of a natural or synthetic organic molecule. InChIKeys are standardized identifiers for chemical structures, encoding molecular connectivity, stereochemistry, and tautomeric states. The absence of direct references to this compound in the provided evidence highlights a critical gap in publicly accessible data. This underscores the importance of structural elucidation tools such as NMR, mass spectrometry, and computational modeling for characterizing novel compounds .

Properties

CAS No. |

95150-22-4 |

|---|---|

Molecular Formula |

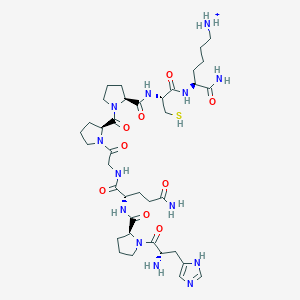

C37H60N13O9S+ |

Molecular Weight |

863 g/mol |

IUPAC Name |

[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium |

InChI |

InChI=1S/C37H59N13O9S/c38-12-2-1-6-23(31(41)53)45-33(55)25(19-60)47-35(57)27-8-4-15-50(27)37(59)28-9-5-13-48(28)30(52)18-43-32(54)24(10-11-29(40)51)46-34(56)26-7-3-14-49(26)36(58)22(39)16-21-17-42-20-44-21/h17,20,22-28,60H,1-16,18-19,38-39H2,(H2,40,51)(H2,41,53)(H,42,44)(H,43,54)(H,45,55)(H,46,56)(H,47,57)/p+1/t22-,23-,24-,25-,26-,27-,28-/m0/s1 |

InChI Key |

SLDRMAKYUDOFJV-RMIXPHLWSA-O |

SMILES |

C1CC(N(C1)C(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)N)C(=O)N4CCCC4C(=O)NC(CS)C(=O)NC(CCCC[NH3+])C(=O)N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCC[NH3+])C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)N)C(=O)N4CCCC4C(=O)NC(CS)C(=O)NC(CCCC[NH3+])C(=O)N |

sequence |

HPQGPPCK |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Deprotection: Removing the protecting group from the amino terminus of the anchored amino acid.

Coupling: Adding the next amino acid, which is protected at its amino terminus and activated at its carboxyl terminus.

Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin and deprotected.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which can handle the repetitive nature of SPPS efficiently. These machines automate the deprotection and coupling steps, allowing for the rapid synthesis of long peptide chains.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiols.

Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Various alkylating agents for modifying side chains.

Major Products

The major products of these reactions depend on the specific amino acids present in the peptide and the conditions used. For example, oxidation of cysteine residues leads to the formation of disulfide bonds, which can stabilize the peptide’s structure.

Scientific Research Applications

Chemistry

Peptides are used as models for studying protein folding and interactions. They serve as substrates for enzyme assays and are used in the development of new synthetic methodologies.

Biology

Peptides play crucial roles in cell signaling and regulation. They are used in research to study receptor-ligand interactions and cellular pathways.

Medicine

Peptides are used as therapeutic agents, including hormones, antibiotics, and anticancer drugs. They are also used in vaccine development and as diagnostic tools.

Industry

Peptides are used in the food industry as flavor enhancers and in cosmetics for their skin-conditioning properties.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with receptors on cell surfaces, modulate enzyme activity, or form structural components of cells. The molecular targets and pathways involved vary widely and are specific to each peptide.

Comparison with Similar Compounds

Challenges in Comparative Analysis

The lack of explicit data for SLDRMAKYUDOFJV-RMIXPHLWSA-O necessitates reliance on broader methodologies for comparing similar compounds. Key challenges include:

- Structural Ambiguity : Without published NMR or crystallographic data, stereochemical assignments remain speculative.

- Dereplication Complexity: Distinguishing isomers (e.g., pestalafuranones A and B in ) requires advanced spectroscopic techniques .

Methodological Framework for Comparison

To contextualize SLDRMAKYUDOFJV-RMIXPHLWSA-O , the following approaches are recommended:

3.1 Structural Characterization

- NMR and Mass Spectrometry: As demonstrated for pestalafuranones (), $^{1}\text{H}$- and $^{13}\text{C}$-NMR shifts, coupled with HREIMS, resolve oxygenation patterns and alkylation states.

- FID Archives : Raw NMR Free Induction Decay (FID) data enable retrospective validation of structural claims, a practice emphasized in but often overlooked in publications.

3.2 Computational Modeling

- Molecular Docking and Dynamics : highlights MMGBSA free-energy calculations to evaluate ligand-protein interactions, applicable to hypothesize bioactivity for uncharacterized compounds.

3.3 Database Curation

- ChemTables Corpus: Tables from chemical patents () categorize data types (e.g., reaction conditions, physical properties) critical for benchmarking novel compounds against known analogs.

Case Study: Comparison with Pestalafuranones

| Parameter | Pestalafuranone A (1) | Pestalafuranone F (3) | SLDRMAKYUDOFJV-RMIXPHLWSA-O |

|---|---|---|---|

| Molecular Formula | C${11}$H${14}$O$_3$ | C${11}$H${14}$O$_2$ | Unknown |

| Key NMR Shifts | δ$_H$ 4.53 (C-11) | δ$_H$ 2.28 (C-11) | Not reported |

| Oxygenation | Oxymethine | Methylene | Undetermined |

| Bioactivity | Antifungal | Not reported | Not reported |

Notes:

- Pestalafuranone F (3) exhibits a 41.4 ppm downfield shift for C-11 compared to A (1), reflecting alkylation-driven structural divergence .

- Without analogous data for SLDRMAKYUDOFJV-RMIXPHLWSA-O , functional group assignment remains speculative.

Critical Limitations in Existing Literature

- Incomplete Metadata: warns against overreliance on mass spectrometry alone, as isomers (e.g., C${18}$H${30}$O$_2$ variants) cannot be distinguished without orthogonal data.

- Data Reproducibility : stresses that dereplication requires FID archives, yet few studies comply, exacerbating ambiguity in structural comparisons.

- Patent Data Gaps: The ChemTables corpus () focuses on patent tables but lacks universal coverage of novel compounds like SLDRMAKYUDOFJV-RMIXPHLWSA-O.

Recommendations for Future Research

Publish Raw Data : Adopt FID archiving (per ) to enable independent validation.

Expand ChemTables : Incorporate proprietary compound data to enhance benchmarking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.